5-POHSA-d14
Description
5-POHSA-d14 (5-Palmitoleoyl Hydroxy Stearic Acid-d14) is a deuterium-labeled isotopologue of the endogenous lipid 5-POHSA, a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs) family. This compound contains 14 deuterium atoms at the 2, 2, 3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, and 8 positions, making it a stable internal standard for quantitative analysis via gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) . Structurally, 5-POHSA consists of palmitoleic acid esterified at the 5th carbon of hydroxy stearic acid. Its deuterated form, this compound, has a molecular formula of C₃₄H₅₀D₁₄O₄ and a molecular weight of 551 g/mol .
The deuterated variant is critical for accurate quantification in biological matrices due to its isotopic stability and minimal interference with endogenous analytes.
Properties
Molecular Formula |
C34H50D14O4 |
|---|---|
Molecular Weight |
551 |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,32H,3-12,14,16-31H2,1-2H3,(H,35,36)/b15-13-/i16D2,18D2,20D2,22D2,24D2,26D2,31D2 |
InChI Key |
HADGPAWFBKHJNM-GGXFLRFQSA-N |
SMILES |
OC(CCCC(OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=CCCCCCC)=O)CCCCCCCCCCCCC)=O |
Synonyms |
(Z)-5-(hexadec-9-enoyloxy-2,2/',3,3/',4,4/',5,5/',6,6/',7,7/',8,8/'-d14)octadecanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar FAHFAs
5-POHSA vs. 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid)
- Structural Differences :
- 5-POHSA: Palmitoleic acid (C16:1) esterified at the 5th position of hydroxy stearic acid (C18:1).
- 9-PAHSA: Palmitic acid (C16:0) esterified at the 9th position of hydroxy stearic acid.
- Functional Implications :
- 5-POHSA is associated with anti-inflammatory effects and insulin secretion enhancement, while 9-PAHSA primarily improves glucose tolerance and adipose tissue function .
- Deuterated analogs (e.g., 9-PAHSA-d14) are used similarly as internal standards but differ in chromatographic retention times due to structural variations.
5-POHSA-d14 vs. Non-Deuterated FAHFAs
- Analytical Utility: this compound’s deuterium atoms provide a +14 Da mass shift in MS, enabling clear differentiation from endogenous 5-POHSA (MW 537 g/mol) . Non-deuterated FAHFAs lack this isotopic distinction, complicating quantification in complex biological samples.
- Stability :
Comparison with Functionally Similar Isotopic Standards
This compound vs. Deuterated Arachidonic Acid (AA-d8)
- Applications: this compound: Specialized for FAHFA quantification in lipidomics studies. AA-d8: Used for eicosanoid analysis in inflammation research.
- Structural Contrast :
This compound vs. 13C-Labeled Lipids
- Isotopic Labeling :
Research Findings and Data Tables
Table 1: Key Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Primary Application |
|---|---|---|---|---|
| This compound | C₃₄H₅₀D₁₄O₄ | 551 | 2,3,4,5,6,7,8 | Internal standard for FAHFAs |
| 9-PAHSA | C₃₄H₆₄O₄ | 536 | None | Metabolic studies |
| AA-d8 | C₂₀H₂₈D₈O₂ | 328 | 5,6,8,9,11,12,14,15 | Eicosanoid quantification |
Analytical Challenges and Methodological Considerations
- Sample Preparation: Extraction of FAHFAs requires non-polar solvents (e.g., methyl tert-butyl ether) to avoid hydrolysis of ester bonds . Incomplete extraction can lead to underestimation of concentrations, necessitating deuterated standards for recovery correction .
- MS Detection :
- High-resolution MS (HRMS) is preferred for differentiating FAHFAs from isobaric lipids.
- This compound’s deuterium signature simplifies peak identification in complex spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
